(E)-4,4,5,5-tetramethyl-2-(3-methylbut-1-en-1-yl)-1,3,2-dioxaborolane
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Overview
Description
(E)-4,4,5,5-tetramethyl-2-(3-methylbut-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-tetramethyl-2-(3-methylbut-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of (E)-3-methylbut-1-en-1-ylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5-tetramethyl-2-(3-methylbut-1-en-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Oxidation: The compound can be oxidized to form boronic acids or esters.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as halides for substitution reactions.
Major Products
Biaryls: Formed in Suzuki-Miyaura cross-coupling reactions.
Boronic Acids/Esters: Formed through oxidation reactions.
Substituted Boron Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(E)-4,4,5,5-tetramethyl-2-(3-methylbut-1-en-1-yl)-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical studies.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (E)-4,4,5,5-tetramethyl-2-(3-methylbut-1-en-1-yl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
(E)-3-Methylbut-1-en-1-ylboronic Acid: A precursor in the synthesis of (E)-4,4,5,5-tetramethyl-2-(3-methylbut-1-en-1-yl)-1,3,2-dioxaborolane.
2,2,6,6-Tetramethyl-1,3,2-dioxaborinane: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its stability and reactivity in cross-coupling reactions. Its structure allows for efficient formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H21BO2 |
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Molecular Weight |
196.10 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylbut-1-enyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H21BO2/c1-9(2)7-8-12-13-10(3,4)11(5,6)14-12/h7-9H,1-6H3 |
InChI Key |
MOLDCQXBYNONGT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)C |
Origin of Product |
United States |
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